N,N-Diethyl-1,3-benzenediamine Dihydrochloride

Organic Synthesis Analytical Chemistry Chemical Procurement

Ensure experimental reproducibility by specifying the dihydrochloride salt—not the mono-hydrochloride or free base. This form (MW 237.17 g/mol) delivers ≥98% purity, eliminating the 15.4% molarity error inherent to generic substitutes. Its enhanced aqueous solubility supports homogeneous biphasic reactions, azo coupling, epoxy curing, and enzyme assays (e.g., dopamine β-monooxygenase) without organic co-solvents. Lot-to-lot consistency secures predictable cross-link density and reliable kinetic data. Procure the precisely defined dihydrochloride to safeguard your synthetic pathways and scale-up programs.

Molecular Formula C10H18Cl2N2
Molecular Weight 237.17 g/mol
CAS No. 90266-66-3
Cat. No. B3372410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Diethyl-1,3-benzenediamine Dihydrochloride
CAS90266-66-3
Molecular FormulaC10H18Cl2N2
Molecular Weight237.17 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC(=C1)N.Cl.Cl
InChIInChI=1S/C10H16N2.2ClH/c1-3-12(4-2)10-7-5-6-9(11)8-10;;/h5-8H,3-4,11H2,1-2H3;2*1H
InChIKeyDZUIQFAVVSRLNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Diethyl-1,3-benzenediamine Dihydrochloride CAS 90266-66-3 Procurement & Technical Specifications


N,N-Diethyl-1,3-benzenediamine dihydrochloride (CAS 90266-66-3) is a diethyl-substituted meta-phenylenediamine derivative supplied as a dihydrochloride salt [1]. The compound features a benzene ring with amino groups at the 1 and 3 positions, each bearing an ethyl substituent on the nitrogen atoms . This structural motif places it within the class of aromatic diamines commonly utilized as intermediates in organic synthesis, particularly in the production of dyes, polymers, and functional materials [1]. The dihydrochloride salt form confers enhanced stability and handling properties relative to the free base, facilitating precise applications in chemical research and industrial processes [1].

N,N-Diethyl-1,3-benzenediamine Dihydrochloride: Salt Form Criticality for Solubility, Stability & Purity


Substituting N,N-Diethyl-1,3-benzenediamine dihydrochloride (CAS 90266-66-3) with its mono-hydrochloride analog (CAS 214707-03-6) or the free base (CAS 26513-20-2) introduces quantifiable discrepancies in material properties that can compromise experimental reproducibility and synthetic outcomes. The dihydrochloride salt form incorporates two equivalents of HCl, resulting in a molecular weight of 237.17 g/mol versus 200.71 g/mol for the mono-hydrochloride and 164.25 g/mol for the free base . This stoichiometric difference directly impacts molarity calculations for solution preparation, solubility profiles, and the compound's stability under ambient storage conditions. Furthermore, the dihydrochloride's enhanced aqueous solubility—a critical parameter for biochemical assays and aqueous-phase reactions—is not replicated by the free base, which exhibits poor water solubility . Consequently, generic substitution without rigorous verification of salt form and purity can lead to failed reactions, inaccurate kinetic measurements, and non-reproducible results.

N,N-Diethyl-1,3-benzenediamine Dihydrochloride: Comparative Quantitative Evidence for Scientific Selection


Purity Specifications: Dihydrochloride Offers Higher Minimum Purity vs. Mono-Hydrochloride Analog

The dihydrochloride salt form (CAS 90266-66-3) is commercially available with a minimum purity specification of NLT 98% , whereas the mono-hydrochloride analog (CAS 214707-03-6) is typically supplied with a minimum purity of 95% . This 3% absolute difference in purity grade can significantly impact the yield and selectivity of stoichiometry-sensitive reactions, such as the preparation of azo dyes or polymer cross-linking agents.

Organic Synthesis Analytical Chemistry Chemical Procurement

Molecular Weight and Molarity: Dihydrochloride Requires 18% Higher Mass per Mole for Equivalent Amine Content

The dihydrochloride salt (MW 237.17 g/mol) has an 18.2% higher molecular weight than the mono-hydrochloride (MW 200.71 g/mol) [1][2]. This directly affects the mass required to achieve a target molar concentration of the active amine species. For a 1 M solution of the free amine equivalent, one would need to weigh 237.17 g of the dihydrochloride versus 200.71 g of the mono-hydrochloride. Failure to account for this difference when substituting salts would result in a 15.4% error in the actual concentration of the reactive N,N-diethyl-1,3-benzenediamine moiety.

Solution Preparation Quantitative Analysis Stoichiometry

Synthetic Accessibility: Optimized Classical Route Provides Reliable Access to the Free Base for Salt Formation

Classical methods for synthesizing N,N-diethyl-1,3-benzenediamine—the precursor to the dihydrochloride salt—have been reexamined and improved [1]. The recommended procedure involves alkylation of 3-nitroaniline with diethyl sulfate, followed by trapping of the N-ethyl-3-nitroaniline by-product via benzoylation, distillation under reduced pressure, and catalytic reduction of the nitro group using formic acid and palladium [1]. While this paper does not report isolated yields, the detailed optimization and purification sequence provides a reliable pathway to the free base, which can then be quantitatively converted to the dihydrochloride salt by treatment with two equivalents of HCl.

Organic Synthesis Process Chemistry Chemical Manufacturing

Spectroscopic Fingerprint: ¹H NMR Data Available for Unambiguous Identity Confirmation

The ¹H NMR spectrum of N,N-diethyl-1,3-benzenediamine (the free base, CAS 26513-20-2) is archived in the SpectraBase spectral database, providing a definitive spectroscopic fingerprint for identity confirmation [1]. This reference spectrum allows researchers to verify the structural integrity of the compound after conversion from the dihydrochloride salt (e.g., following neutralization) or to confirm the identity of synthesized material. While the spectrum corresponds to the free base rather than the salt, the aromatic proton and N-ethyl group signals are expected to be largely conserved, enabling direct comparison after a simple work-up.

Analytical Chemistry Quality Control Structural Elucidation

N,N-Diethyl-1,3-benzenediamine Dihydrochloride: Recommended Use Cases Based on Quantitative Evidence


Precision Synthesis of Azo Dyes and Functional Polymers Requiring High Stoichiometric Fidelity

When N,N-diethyl-1,3-benzenediamine dihydrochloride is employed as a coupling component in azo dye synthesis or as a curing agent in epoxy resin formulations, the higher minimum purity specification (NLT 98% vs. 95% for the mono-hydrochloride analog) minimizes side reactions and ensures predictable cross-linking density [1]. The dihydrochloride's enhanced aqueous solubility also facilitates homogeneous reaction conditions in aqueous or biphasic systems, reducing the need for organic co-solvents.

Enzymatic and Biochemical Assays with Stringent Molarity Requirements

The dihydrochloride salt form is preferred for preparing stock solutions used in enzyme assays (e.g., continuous spectrophotometric monitoring of dopamine β-monooxygenase activity [1]) because its well-defined molecular weight (237.17 g/mol) and high purity reduce uncertainty in molarity calculations. Substituting the mono-hydrochloride salt without correcting for the 18.2% mass difference would introduce a 15.4% error in the effective concentration of the active amine species, potentially skewing kinetic parameters and leading to erroneous conclusions [2].

Synthetic Route Development and Process Scale-Up Relying on Reproducible Precursor Access

Researchers developing new derivatives of N,N-diethyl-1,3-benzenediamine or scaling up existing processes benefit from the compound's well-documented synthetic accessibility [1]. The optimized classical route to the free base provides a reliable foundation for producing the dihydrochloride salt with consistent quality, enabling the preparation of novel heterocyclic compounds, pharmaceutical intermediates, and advanced materials with greater confidence in supply chain continuity.

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